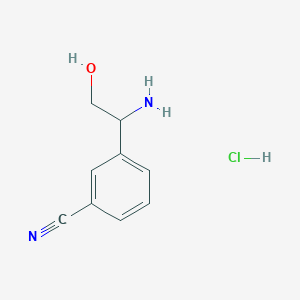
Methyl 2-aminoquinoline-7-carboxylate
Descripción general
Descripción
Methyl 2-aminoquinoline-7-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their potential therapeutic properties .
Métodos De Preparación
The synthesis of methyl 2-aminoquinoline-7-carboxylate typically involves the reaction of 2-aminoquinoline with methyl chloroformate under basic conditions. This reaction proceeds through nucleophilic substitution, where the amino group of 2-aminoquinoline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired ester .
Industrial production methods for quinoline derivatives often employ greener and more sustainable processes. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as montmorillonite K-10 or ionic liquids .
Análisis De Reacciones Químicas
Methyl 2-aminoquinoline-7-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Methyl 2-aminoquinoline-7-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Methyl 2-aminoquinoline-7-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylate: Similar in structure but with different functional groups, leading to varied biological activities.
2-Aminoquinoline: Lacks the ester group, resulting in different reactivity and applications.
Quinoline-7-carboxylic acid:
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
methyl 2-aminoquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIVBFTZOWMKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8052476.png)







![4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8052525.png)

